molecular formula C9H16N2O2 B1267621 5,5-Di(propan-2-yl)imidazolidine-2,4-dione CAS No. 52532-01-1

5,5-Di(propan-2-yl)imidazolidine-2,4-dione

Cat. No. B1267621
CAS RN: 52532-01-1
M. Wt: 184.24 g/mol
InChI Key: KTYKGWCUSJAWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Di(propan-2-yl)imidazolidine-2,4-dione, also known as 2,4-dioxo-5,5-dipropyl-imidazolidine, is an organic compound that has been extensively studied due to its unique properties and versatile applications. It is a cyclic molecule composed of a five-membered ring of two carbon atoms, two nitrogen atoms, and an oxygen atom. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. This compound has been found to be useful in a variety of scientific applications ranging from synthesis to drug development.

Scientific Research Applications

Anticonvulsant and Antiarrhythmic Properties

5,5-Di(propan-2-yl)imidazolidine-2,4-dione: is a derivative of hydantoins, which are known for their anticonvulsant and antiarrhythmic properties . These compounds are valuable in the treatment of epilepsy and cardiac arrhythmias due to their ability to modulate ion channels in neurons and cardiac cells.

Antidiabetic Activity

Research has indicated that certain derivatives of imidazolidine-2,4-dione exhibit antidiabetic activity . This is particularly significant in the development of new treatments for diabetes, where modulation of blood sugar levels is crucial.

Antifungal and Antibacterial Applications

Imidazolidine derivatives have shown significant biological activities as antifungal and antibacterial drugs . Their mechanism often involves interfering with the cell wall synthesis of the microbes, making them potent candidates for new antibiotic drugs.

Anti-Inflammatory Effects

The anti-inflammatory effects of imidazolidine compounds are well-documented . They can inhibit the synthesis of pro-inflammatory cytokines, offering potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Plant Growth Inhibition

Some imidazolidine derivatives act as plant growth inhibitors . This application is useful in agricultural research, where controlling the growth of plants is necessary for studying various aspects of plant biology.

Central Nervous System (CNS) Effects

Studies have explored the effects of imidazolidine derivatives on the CNS, including their potential involvement in antinociception . This relates to the reduction of pain without affecting consciousness, which is a desirable property in analgesic drug development.

properties

IUPAC Name

5,5-di(propan-2-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYKGWCUSJAWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286671
Record name 5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Di(propan-2-yl)imidazolidine-2,4-dione

CAS RN

52532-01-1
Record name NSC47000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 2
5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 6
5,5-Di(propan-2-yl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.